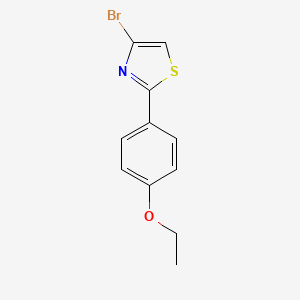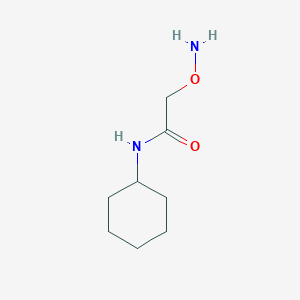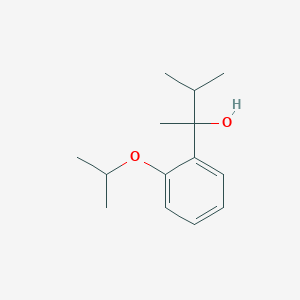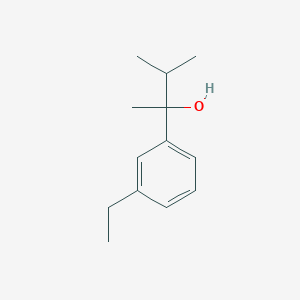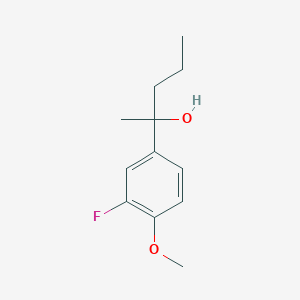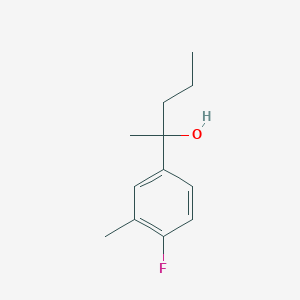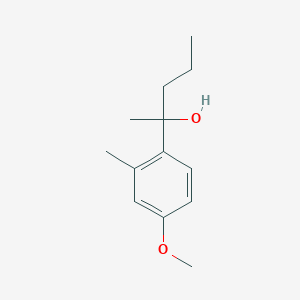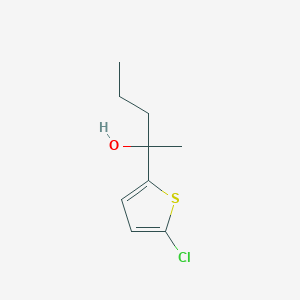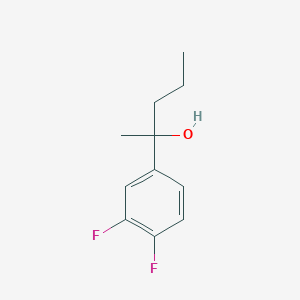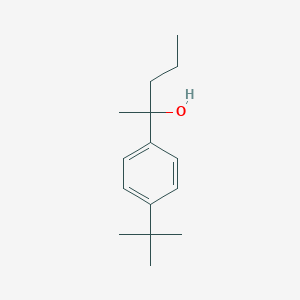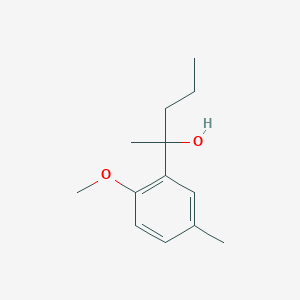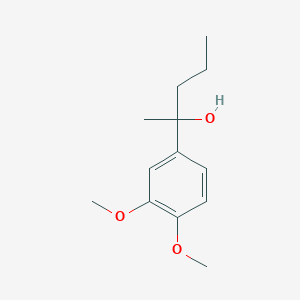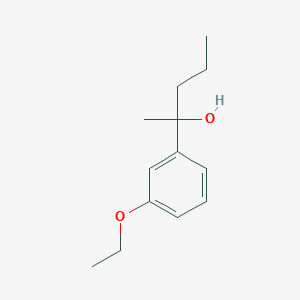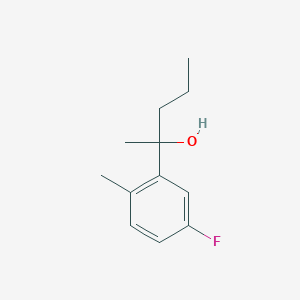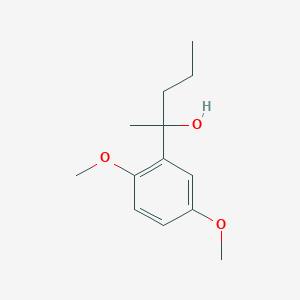
2-(2,5-Dimethoxyphenyl)-2-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethoxyphenyl)-2-pentanol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a pentanol chain attached to the 2 position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-2-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and a suitable Grignard reagent.
Grignard Reaction: The Grignard reagent, such as pentylmagnesium bromide, is reacted with 2,5-dimethoxybenzaldehyde under anhydrous conditions to form the corresponding alcohol.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically using dry ether as the solvent, at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.
化学反应分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(2,5-Dimethoxyphenyl)-2-pentanone.
Reduction: 2-(2,5-Dimethoxyphenyl)-pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,5-Dimethoxyphenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of cellular responses.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting the overall biochemical processes.
Signal Transduction: Modulation of signal transduction pathways, influencing cellular communication and function.
相似化合物的比较
Similar Compounds
2-(2,5-Dimethoxyphenyl)-2-pentanone: The oxidized form of 2-(2,5-Dimethoxyphenyl)-2-pentanol.
2-(2,5-Dimethoxyphenyl)-pentane: The reduced form of this compound.
2-(2,5-Dimethoxyphenyl)ethanol: A shorter chain analog with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy groups and a pentanol chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-5-8-13(2,14)11-9-10(15-3)6-7-12(11)16-4/h6-7,9,14H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCNEWXPEPUDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
